2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Description
Properties
IUPAC Name |
2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-10-6-5-9-13(14)17-11-15-18-19-16(21-15)12-7-3-2-4-8-12/h2-10,17H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGORFPEXYZDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326343 | |
| Record name | 2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204772 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
853750-06-8 | |
| Record name | 2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline typically involves the following steps:
Esterification: The starting material, usually a methoxy-substituted benzoic acid, undergoes esterification to form the corresponding ester.
Hydrazine Hydrate Treatment: The ester is then treated with hydrazine hydrate to form the hydrazide.
Cyclization: The hydrazide undergoes cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Coupling Reaction: The oxadiazole intermediate is then coupled with an aniline derivative using a coupling reagent like palladium-catalyzed Buchwald-Hartwig amination to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Agriculture: It may be used as a precursor for the synthesis of agrochemicals with herbicidal or pesticidal activity.
Material Science: The compound can be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Melting Points : The nitro-substituted 6d exhibits the highest melting point (295–296°C), attributed to strong dipolar interactions and crystallinity. In contrast, the fluorinated 17e has a lower melting point (97–98°C), likely due to reduced symmetry and weaker packing.
- Yields: Substituents influence synthetic efficiency. Electron-withdrawing groups (e.g., -NO₂ in 6d ) correlate with higher yields (88%) compared to sterically bulky groups (e.g., 6g: 42% yield).
- Crystallinity: The pyrazole-containing analog crystallizes in a monoclinic system (a = 17.746 Å, Z=4), suggesting a rigid framework, which may enhance thermal stability.
Electronic and Steric Effects
- Methoxy (-OCH₃) vs. In contrast, the nitro group in 6d is electron-withdrawing, polarizing the molecule and improving crystallinity.
- Halogen Substituents : Bromo and chloro groups in increase lipophilicity (LogP > 4), which could enhance membrane permeability in biological systems compared to the methoxy group’s polarity.
Biological Activity
2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The molecular formula of this compound is C16H15N3O2 with a molecular weight of 281.31 g/mol . The synthesis typically involves the condensation of 5-phenyl-1,3,4-oxadiazole derivatives with methoxy-substituted aniline. The synthetic route often includes steps such as refluxing in suitable solvents and purification through recrystallization.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. Notably:
- IC50 Values : Compounds with similar structures showed IC50 values ranging from 1.82 to 35.58 µM against HepG-2 liver cancer cells .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis via mitochondrial pathways and the generation of reactive oxygen species (ROS) .
2.2 Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In various assays, it showed promising results in reducing inflammation markers and mediators:
| Compound | Anti-inflammatory Activity (Model) | IC50 (µM) |
|---|---|---|
| 2-methoxy-N-(...) | HRBC method | ~20 |
The anti-inflammatory effects are believed to be mediated through inhibition of cyclooxygenases (COX) and other inflammatory pathways .
2.3 Anticoagulant Activity
In studies assessing anticoagulant properties using the subaqueous tail bleeding model, several derivatives including those related to this compound exhibited significant anticoagulant effects .
3. Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group | Enhances solubility and potency |
| Phenyl substitution | Influences cytotoxicity and selectivity |
| Oxadiazole ring configuration | Critical for anticancer activity |
Research indicates that modifications in substitution patterns can lead to variations in biological efficacy .
Case Study 1: Anticancer Efficacy
In a comparative study involving various oxadiazole derivatives, compound 5a (closely related to our compound) was tested against several cancer cell lines including MCF-7 and HCT116. It exhibited notable activity with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Case Study 2: In Vivo Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of derivatives similar to this compound resulted in a marked reduction in paw edema induced by carrageenan, confirming its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline, and what critical reaction conditions must be optimized?
- Methodology : The compound can be synthesized via cyclization of hydrazide intermediates. A typical approach involves:
Reacting 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol with a methylating agent (e.g., methyl iodide) under light-protected conditions due to photosensitivity .
Condensation of aromatic carboxylic acids with hydrazine hydrate in ethanol, followed by polyphosphate-mediated cyclization at reflux .
- Key Conditions : Control reaction temperature (reflux at 80–100°C), stoichiometric ratios of reagents, and inert atmosphere to prevent oxidation. Light-sensitive intermediates require foil-covered vessels .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch of oxadiazole at ~1610 cm⁻¹, N–H bend of aniline at ~1500 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the oxadiazole-phenyl region at δ 7.2–8.1 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 324.3 for C₁₇H₁₆N₃O₂) .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Antimicrobial Activity : Tested via disc diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), showing inhibition zones of 12–18 mm at 50 µg/mL .
- Nematicidal Activity : Demonstrated 60–70% mortality in C. elegans models at 100 ppm .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular geometry of this compound, and which software tools are recommended for refinement?
- Methodology :
Grow crystals via slow evaporation in DCM/hexane.
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXS/SHELXD for phase determination .
Refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Key Metrics : R factor < 0.05, data-to-parameter ratio > 10 .
Q. How can researchers address contradictions in biological activity data across studies?
- Methodology :
- Standardize Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Dose-Response Analysis : Compare IC₅₀ values instead of inhibition zones to quantify potency .
- Structural Confirmation : Ensure impurities or stereochemical variations (e.g., Z/E isomerism) are ruled out via HPLC or SC-XRD .
Q. What computational strategies predict the electronic effects of substituents on bioactivity in 1,3,4-oxadiazole derivatives?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-donating/withdrawing effects of substituents (e.g., methoxy vs. nitro groups) .
- Molecular Docking : Simulate interactions with target proteins (e.g., tubulin for anticancer activity) using AutoDock or Schrödinger .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
